molecular formula C14H13BrO B7847372 (3-Bromophenyl)(o-tolyl)methanol

(3-Bromophenyl)(o-tolyl)methanol

Cat. No.: B7847372
M. Wt: 277.16 g/mol
InChI Key: JVBUUXIPQHBCHL-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(o-tolyl)methanol is an organic compound that features a bromine atom attached to a phenyl ring and a methyl group attached to a tolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(o-tolyl)methanol typically involves the reaction of 3-bromobenzaldehyde with o-tolylmagnesium bromide (a Grignard reagent). The reaction proceeds through the formation of a Grignard intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, resulting in the formation of the desired alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(o-tolyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as a hydroxyl or amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of (3-bromophenyl)(o-tolyl)ketone.

    Reduction: Formation of (3-phenyl)(o-tolyl)methanol.

    Substitution: Formation of (3-hydroxyphenyl)(o-tolyl)methanol or (3-aminophenyl)(o-tolyl)methanol.

Scientific Research Applications

(3-Bromophenyl)(o-tolyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(o-tolyl)methanol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new chemical bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(o-tolyl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (3-Fluorophenyl)(o-tolyl)methanol: Similar structure but with a fluorine atom instead of bromine.

    (3-Iodophenyl)(o-tolyl)methanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(3-Bromophenyl)(o-tolyl)methanol is unique due to the presence of the bromine atom, which can participate in specific reactions that other halogens may not

Properties

IUPAC Name

(3-bromophenyl)-(2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9,14,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBUUXIPQHBCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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